
(R)-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol is a chiral organic compound with a complex structure It features a bromine atom, a tetrahydrofuran ring, and a methoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol typically involves multiple steps. One common approach starts with the bromination of a suitable phenyl precursor, followed by the introduction of the tetrahydrofuran moiety through a nucleophilic substitution reaction. The final step often involves the reduction of an intermediate compound to yield the desired methanol derivative. Reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Further reduction to alkanes using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents include oxidizing agents like PCC, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its chiral nature makes it particularly useful in studying stereoselective processes and enzyme specificity.
Medicine
In medicinal chemistry, ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol is investigated for its potential as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)ethanol
- ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)propane
- ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)butane
Uniqueness
What sets ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol apart from similar compounds is its specific combination of functional groups and chiral center. This unique structure imparts distinct reactivity and selectivity, making it valuable in various applications, from synthetic chemistry to medicinal research.
Eigenschaften
Molekularformel |
C12H15BrO3 |
|---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
[3-bromo-5-[[(2R)-oxolan-2-yl]methoxy]phenyl]methanol |
InChI |
InChI=1S/C12H15BrO3/c13-10-4-9(7-14)5-12(6-10)16-8-11-2-1-3-15-11/h4-6,11,14H,1-3,7-8H2/t11-/m1/s1 |
InChI-Schlüssel |
ZCGFCUZEVYYFQK-LLVKDONJSA-N |
Isomerische SMILES |
C1C[C@@H](OC1)COC2=CC(=CC(=C2)CO)Br |
Kanonische SMILES |
C1CC(OC1)COC2=CC(=CC(=C2)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



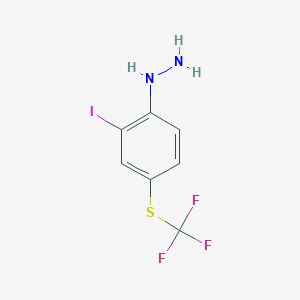


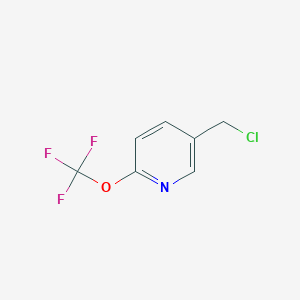
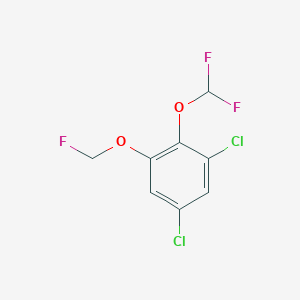
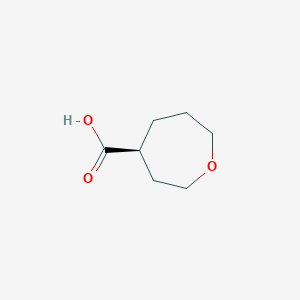
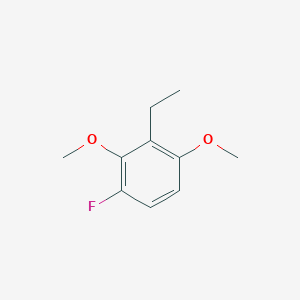

![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)




